molecular formula C17H13N5O2S B2923501 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 488733-15-9

2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2923501
CAS No.: 488733-15-9
M. Wt: 351.38
InChI Key: LKTQVOUZZGGVKY-UHFFFAOYSA-N
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Description

The compound “2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is used for research and development purposes .


Chemical Reactions Analysis

Again, while specific information on this compound’s chemical reactions is not available, similar compounds have been evaluated for their biological activities .

Scientific Research Applications

Synthesis and Antitumor Activity

Research has demonstrated the utility of similar cyanoacetamide derivatives in synthesizing a wide range of heterocyclic compounds with significant antitumor activities. For instance, the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been explored, showing promising inhibitory effects on different cell lines, highlighting the potential of such compounds in cancer research (Albratty, El-Sharkawy, & Alam, 2017).

Crystal Structure Analysis

The crystal structures of compounds containing similar sulfanylacetamide frameworks have been studied, revealing insights into the conformational preferences and the potential for hydrogen bonding, which is critical for designing molecules with desired biological activities (Subasri et al., 2016).

Intramolecular Cyclization for Synthesizing Pyridin-2(1H)-ones

Intramolecular cyclization reactions of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides have led to the formation of pyridin-2(1H)-ones, demonstrating the reactivity of such compounds towards synthesizing heterocyclic structures with potential biological activities (Savchenko et al., 2020).

Anticancer Activity of Thiazolidin-2-ylidene Derivatives

The reactivity of cyanoacetamide derivatives towards forming thiazolidin-2-ylidene acetamides has been explored, with some compounds showing potent and selective cytotoxic effects against specific leukemia cell lines, highlighting the potential for developing new anticancer agents (Horishny, Arshad, & Matiychuk, 2021).

Antimicrobial and Antiviral Activities

The synthesis of novel heterocycles incorporating sulfamoyl and thiadiazole moieties has demonstrated significant insecticidal and antimicrobial activities. These findings suggest the potential of cyanoacetamide derivatives in developing new agents for combating infectious diseases (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Safety and Hazards

The compound is intended for research and development use, and should be handled under the supervision of a technically qualified individual .

Properties

IUPAC Name

2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c1-11-7-15(22-24-11)21-16(23)10-25-17-12(8-18)4-5-14(20-17)13-3-2-6-19-9-13/h2-7,9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTQVOUZZGGVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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